molecular formula C9H11Cl2N3O3 B217695 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone CAS No. 19819-37-5

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone

Cat. No. B217695
CAS RN: 19819-37-5
M. Wt: 280.1 g/mol
InChI Key: FJOCAFVYTYRMEW-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone, also known as Nitrofurazone, is a synthetic compound that has been widely used in scientific research for its antimicrobial and antitumor properties. Nitrofurazone belongs to the class of nitrofuran derivatives, which are known for their broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee is not fully understood. However, it is believed to act by inhibiting bacterial DNA synthesis and damaging bacterial cell membranes. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in bacteria and tumor cells, which may contribute to its antimicrobial and antitumor activity. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce DNA damage and inhibit DNA repair mechanisms in tumor cells.

Advantages and Limitations for Lab Experiments

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It has also been extensively studied, and its antimicrobial and antitumor properties are well-established.
However, there are also limitations to the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in lab experiments. It is a toxic compound that can be harmful to humans and animals. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee. One area of research is the development of new derivatives of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee that may have improved antimicrobial or antitumor activity. Another area of research is the investigation of the mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee, which may lead to the development of new antimicrobial or antitumor agents. Finally, the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in combination with other compounds may also be investigated, as it may have synergistic effects with other antimicrobial or antitumor agents.

Synthesis Methods

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee can be synthesized by the reaction of 5-nitro-2-furaldehyde with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been extensively used in scientific research for its antimicrobial and antitumor properties. It has been shown to inhibit the growth of a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of several tumor cell lines, including human breast cancer cells and mouse melanoma cells.

properties

CAS RN

19819-37-5

Molecular Formula

C9H11Cl2N3O3

Molecular Weight

280.1 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]ethanamine

InChI

InChI=1S/C9H11Cl2N3O3/c10-3-5-13(6-4-11)12-7-8-1-2-9(17-8)14(15)16/h1-2,7H,3-6H2/b12-7+

InChI Key

FJOCAFVYTYRMEW-KPKJPENVSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCCl)CCCl

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl

synonyms

5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.